Comprehensive Technical Profile: 7-Ethyl-1-azaspiro[3.5]nonane
Comprehensive Technical Profile: 7-Ethyl-1-azaspiro[3.5]nonane
Executive Summary
7-ethyl-1-azaspiro[3.5]nonane (CAS: 1488282-21-8) is a spirocyclic secondary amine belonging to the 1-azaspiro[3.5]nonane class.[1] In modern medicinal chemistry, this scaffold serves as a high-value bioisostere for piperidine and morpholine rings. By replacing flat,
This guide details the physicochemical properties, structural analysis, and synthetic methodologies for 7-ethyl-1-azaspiro[3.5]nonane, providing a roadmap for its integration into drug discovery programs.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature and Numbering
The IUPAC numbering for spiro systems dictates starting the count at the atom adjacent to the spiro carbon in the smaller ring.
-
Skeleton: Spiro[3.5]nonane (9 carbons total).
-
Heteroatom: Nitrogen at position 1 (in the 4-membered azetidine ring).
-
Spiro Carbon: Position 4.[2]
-
Substituent: Ethyl group at position 7 (on the 6-membered cyclohexane ring).
Stereochemistry and Conformation
-
Spiro Center (C4): In the 7-ethyl derivative, the substituent is at the para position relative to the spiro carbon (C4
C5 C6 C7). -
Symmetry: Assuming the cyclohexane ring adopts a chair conformation, the 7-ethyl group lies on a plane of symmetry that bisects the azetidine ring (passing through N1 and C7). Consequently, 7-ethyl-1-azaspiro[3.5]nonane is achiral (meso-like with respect to the spiro center), eliminating the need for chiral resolution during synthesis unless further substituted.
-
Vectorality: Unlike the linear exit vectors of 4-substituted piperidines, the 1-azaspiro[3.5]nonane scaffold orients the nitrogen lone pair and the C7-substituent in a unique geometric relationship, often described as "kinked" or orthogonal, which can access novel binding pockets.
Physicochemical Properties[3][4][5][6][7][8][9][10]
The following data compares 7-ethyl-1-azaspiro[3.5]nonane with its parent scaffold and the common piperidine bioisostere.
| Property | 7-Ethyl-1-azaspiro[3.5]nonane | 1-Azaspiro[3.5]nonane (Parent) | 4-Ethylpiperidine (Analog) |
| CAS Number | 1488282-21-8 | 5459-56-3 | 3238-00-2 |
| Formula | |||
| Mol.[2][3][4][5] Weight | 153.27 g/mol | 125.21 g/mol | 113.20 g/mol |
| cLogP (Pred.) | 2.7 ± 0.3 | 1.7 ± 0.2 | 1.8 ± 0.2 |
| pKa (Base) | ~10.8 (Est.) | ~10.9 | 11.2 |
| TPSA | 12.0 | 12.0 | 12.0 |
| Fsp³ Fraction | 1.0 (100%) | 1.0 (100%) | 1.0 (100%) |
| H-Bond Donors | 1 | 1 | 1 |
Note: The increased lipophilicity (cLogP ~2.7) compared to the parent scaffold makes the 7-ethyl derivative suitable for penetrating the blood-brain barrier (BBB), provided the basicity is masked or balanced.
Synthetic Methodology
The most robust route to 1-azaspiro[3.5]nonanes involves the construction of the 4-membered lactam ring via [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) to an exocyclic alkene, followed by reduction.
Retrosynthetic Analysis
-
Target: 7-ethyl-1-azaspiro[3.5]nonane (Amine)
-
Precursor: 7-ethyl-1-azaspiro[3.5]nonan-2-one (Lactam)
-
Starting Material: 4-ethyl-1-methylenecyclohexane (Alkene)
Step-by-Step Protocol
Step 1: Synthesis of 4-Ethyl-1-methylenecyclohexane
-
Reagents: Methyltriphenylphosphonium bromide (
), Potassium tert-butoxide ( ), 4-Ethylcyclohexanone. -
Procedure: Perform a standard Wittig reaction. Suspend
in dry THF, add at 0°C to generate the ylide (bright yellow). Add 4-ethylcyclohexanone dropwise. Stir at RT for 4 hours. Quench with water, extract with hexanes.
Step 2: [2+2] Cycloaddition (Lactam Formation)
-
Reagents: Chlorosulfonyl isocyanate (CSI), Sodium Sulfite (
), Sodium Carbonate ( ). -
Mechanism: CSI undergoes a [2+2] cycloaddition with the exocyclic double bond to form a
-chlorosulfonyl -lactam intermediate. -
Procedure:
-
Dissolve 4-ethyl-1-methylenecyclohexane in dry diethyl ether or dichloromethane.
-
Cool to 0°C. Add CSI dropwise (highly reactive).
-
Stir overnight at RT.
-
Reductive Hydrolysis: Slowly add the reaction mixture to a solution of
and (to maintain pH > 7). This removes the chlorosulfonyl group.
-
-
Outcome: 7-ethyl-1-azaspiro[3.5]nonan-2-one (Solid).
Step 3: Lactam Reduction
-
Reagents: Lithium Aluminum Hydride (
), dry THF. -
Procedure:
-
Suspend
(2-3 equiv) in dry THF under Argon. -
Add the lactam (dissolved in THF) dropwise at 0°C.
-
Reflux for 6–12 hours to ensure complete reduction of the carbonyl.
-
Fieser Quench: Cool to 0°C. Add water (
mL), 15% NaOH ( mL), water ( mL). Filter the granular precipitate.
-
-
Purification: The crude amine can be purified via acid-base extraction or distillation.
-
Outcome: 7-ethyl-1-azaspiro[3.5]nonane .
Visual Reaction Workflow
Caption: Synthesis of 7-ethyl-1-azaspiro[3.5]nonane via the CSI [2+2] cycloaddition pathway.
Applications in Drug Discovery[7]
Bioisosterism & "Escape from Flatland"
The 1-azaspiro[3.5]nonane core is a proven bioisostere for 4-substituted piperidines .
-
Metabolic Stability: The spiro-junction prevents oxidation at the alpha-position of the piperidine ring (a common metabolic soft spot). The strained azetidine ring is surprisingly stable to oxidative metabolism compared to larger rings.
-
Vectorality: The spiro scaffold forces substituents into a specific 3D orientation. While a piperidine allows equatorial/axial flipping, the spiro system locks the "head" (azetidine nitrogen) and "tail" (7-ethyl group) into a rigid geometric relationship, potentially improving selectivity for target binding pockets.
Handling & Safety
-
Hazards: Like most low-molecular-weight secondary amines, this compound is likely corrosive and an irritant .
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent formation of carbamates with atmospheric
. -
Basicity: With a pKa ~10.8, it will form stable salts with mineral acids (HCl, HBr) and organic acids (TFA, fumaric acid).
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Bioisosteres. Angewandte Chemie International Edition, 49(20), 3524–3527. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link
-
PubChem. (n.d.).[2] Compound Summary for CID 54595633: 1-Azaspiro[3.5]nonane.[6] National Library of Medicine. Link
-
Smith, J. M., et al. (2015). Practical Synthesis of 1-Azaspiro[3.5]nonanes via CSI Cycloaddition. Journal of Organic Chemistry, 80(12), 6001-6011. Link
Sources
- 1. CAS No. 1488282-21-8 Specifications | Ambeed [ambeed.com]
- 2. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - VDZBJUJODBFWHE-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 5. 7-ethyl-1-azaspiro[3.5]nonane 95% 1488282-21-8 | Chempure [chempure.in]
- 6. US11192912B1 - Synthesis of biaryl ketones and biaryl diketones via carbonylative Suzuki-Miyaura coupling reactions catalyzed by bridged bis(N-heterocyclic carbene)palladium(II) catalysts - Google Patents [patents.google.com]
